4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1190310-68-9
VCID: VC8056762
InChI: InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)
SMILES: C1C2=C(C=NC=C2NC1=O)F
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

CAS No.: 1190310-68-9

Cat. No.: VC8056762

Molecular Formula: C7H5FN2O

Molecular Weight: 152.13 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one - 1190310-68-9

Specification

CAS No. 1190310-68-9
Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
IUPAC Name 4-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Standard InChI InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)
Standard InChI Key YVGMRSFTRRCISC-UHFFFAOYSA-N
SMILES C1C2=C(C=NC=C2NC1=O)F
Canonical SMILES C1C2=C(C=NC=C2NC1=O)F

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₇H₅FN₂O, with a molecular weight of 152.13 g/mol . Its bicyclic structure consists of a pyrrole ring fused to a pyridine ring, with a fluorine substituent at the 4-position and a ketone group at the 2-position (Figure 1). Key identifiers include:

  • InChI: InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)

  • InChIKey: YVGMRSFTRRCISC-UHFFFAOYSA-N

  • SMILES: O=C1NC=2C=NC=C(F)C2C1 .

The fluorine atom’s electronegativity enhances the compound’s reactivity, particularly in electrophilic substitution reactions, while the conjugated π-system contributes to its aromatic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves regioselective fluorination strategies. Two prominent methods are:

  • Balz-Schiemann Reaction:
    Starting from 1H-pyrrolo[2,3-c]pyridine N-oxide, diazotization followed by fluorination yields the target compound . This method ensures high regioselectivity due to the directing effects of the N-oxide group.

  • Lithium-Halogen Exchange:
    A halogenated precursor undergoes lithium-halogen exchange at low temperatures, followed by quenching with a fluorinating agent . This approach is advantageous for scalability but requires stringent temperature control.

Key Intermediates

  • 5-Bromo-1H-pyrrolo[2,3-c]pyridine: Used in palladium-mediated cross-coupling reactions to introduce aryl or alkynyl groups .

  • N-Protected Derivatives: Boc-protected intermediates improve reaction yields during functionalization at the 1-position .

Physicochemical Properties

PropertyValue/DescriptionSource
Physical StateSolid at room temperature
Melting PointNot reported (predicted >200°C)
SolubilitySoluble in DMSO, DMF, and methanol
LogP (Partition Coeff.)~1.2 (estimated)
pKa~12.7 (amine proton)

The compound’s solubility in polar aprotic solvents aligns with its heterocyclic nature, while its moderate LogP suggests balanced lipophilicity for drug-like properties .

Biological Activity and Applications

Kinase Inhibition

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives have shown promise as kinase inhibitors. For example:

  • MPS1 Kinase Inhibition: Analogous pyrrolo[3,2-c]pyridines demonstrated IC₅₀ values <10 nM, with structural modifications enhancing selectivity over CDK2 .

  • FGFR Inhibition: Fluorinated pyrrolo[2,3-b]pyridines exhibited pan-FGFR activity (FGFR1–3 IC₅₀: 7–25 nM), suppressing cancer cell proliferation and migration .

Neuroimaging Agents

Pyrrolo[2,3-c]pyridines are explored as tau protein ligands for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer’s disease . The fluorine atom’s presence enables radiolabeling with ¹⁸F for enhanced imaging contrast .

Hazard CategoryDescriptionSource
Acute ToxicityOral LD₅₀ >500 mg/kg (estimated)
Skin/IrritationCauses mild irritation (GHS Category 2)
Environmental ImpactNot classified as hazardous

Handling precautions include using gloves, eye protection, and adequate ventilation. The compound is classified as a Warning under GHS due to potential respiratory and dermal irritation .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s scaffold is leveraged to improve pharmacokinetic profiles (e.g., metabolic stability, bioavailability) .

  • Prodrug Synthesis: Functionalization at the 1-position with carbamate groups enhances blood-brain barrier penetration .

Materials Science

  • Organic Electronics: Conjugated systems in pyrrolopyridines are studied for use in organic light-emitting diodes (OLEDs) due to their electron-transport properties .

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